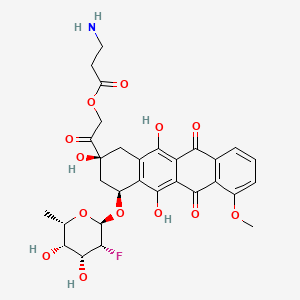

Galarubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Galarubicina implica múltiples pasos, comenzando con la preparación de la estructura central antraciclínica. La introducción de flúor en la molécula es un paso crítico que mejora sus propiedades anticancerígenas. La ruta sintética normalmente implica:

Formación del Núcleo Antraciclínico: Esto implica la condensación de compuestos aromáticos apropiados en condiciones controladas.

Fluoración: La introducción de flúor se logra utilizando agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST) en condiciones anhidras.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar una alta pureza y rendimiento.

Métodos de Producción Industrial

La producción industrial de Galarubicina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis por Lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones de condensación y fluoración.

Purificación y Control de Calidad: Se emplean técnicas de purificación avanzadas, incluida la cromatografía líquida de alta resolución (HPLC), para garantizar que el producto cumpla con los estándares farmacéuticos.

Formulación: El compuesto purificado se formula en formas de dosificación adecuadas para uso clínico, como soluciones inyectables.

Análisis De Reacciones Químicas

Tipos de Reacciones

Galarubicina experimenta varios tipos de reacciones químicas, que incluyen:

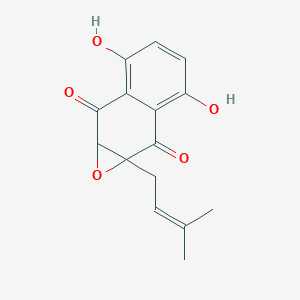

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir Galarubicina en su forma de hidroquinona.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en posiciones específicas en el núcleo antraciclínico.

Reactivos y Condiciones Comunes

Oxidación: Se utilizan reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos como aminas o tioles en temperaturas y disolventes controlados.

Principales Productos Formados

Productos de Oxidación: Derivados de quinona.

Productos de Reducción: Derivados de hidroquinona.

Productos de Sustitución: Diversos derivados antraciclínicos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Galarubicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la fluoración en los derivados antraciclínicos.

Biología: Se investiga por sus efectos en los procesos celulares, incluida la síntesis y reparación del ADN.

Industria: Se utiliza en el desarrollo de nuevos fármacos anticancerígenos y formulaciones.

Mecanismo De Acción

Galarubicina ejerce sus efectos intercalándose con el ADN, inhibiendo así la síntesis de ácidos nucleicos . Esta intercalación interrumpe la función normal del ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN. El compuesto se dirige principalmente a la topoisomerasa II, una enzima crítica para la replicación del ADN . Al inhibir esta enzima, Galarubicina induce daño al ADN y apoptosis en las células cancerosas.

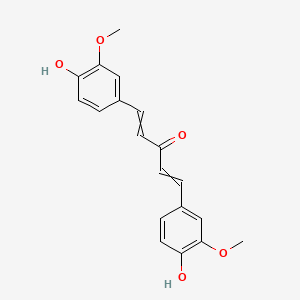

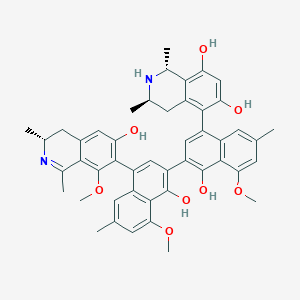

Comparación Con Compuestos Similares

Compuestos Similares

Doxorubicina: Otro derivado antraciclínico utilizado en el tratamiento del cáncer.

Epirubicina: Un isómero estereoisómero de la doxorubicina con propiedades anticancerígenas similares.

Valrubicina: Una antraciclina utilizada en el tratamiento del cáncer de vejiga.

Singularidad de Galarubicina

Galarubicina es única debido a su contenido de flúor, que mejora su actividad anticancerígena y especificidad. La fluoración de la estructura central antraciclínica mejora su capacidad para intercalarse con el ADN e inhibir la topoisomerasa II, lo que la convierte en un potente agente quimioterapéutico .

Propiedades

Número CAS |

195612-80-7 |

|---|---|

Fórmula molecular |

C30H32FNO13 |

Peso molecular |

633.6 g/mol |

Nombre IUPAC |

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate |

InChI |

InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1 |

Clave InChI |

CKXIPXAIFMTQCS-LRDUUELOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |

Sinónimos |

7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)- DA 125 DA-125 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)

![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)